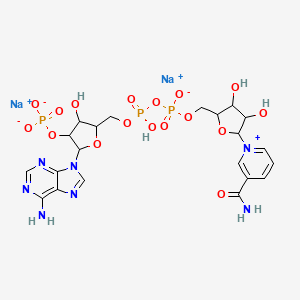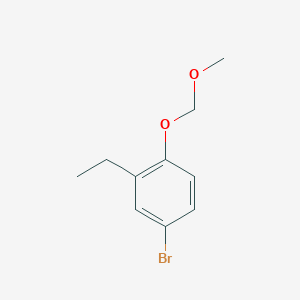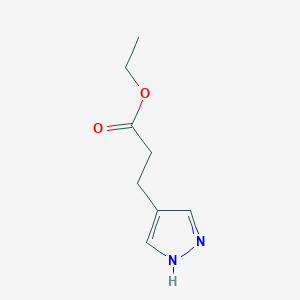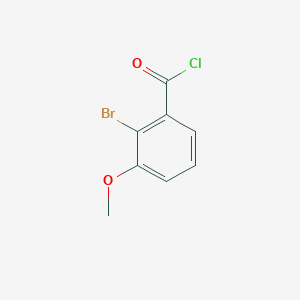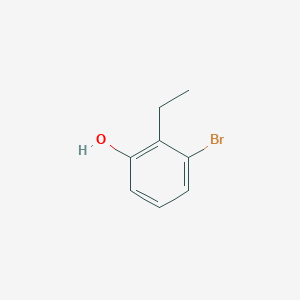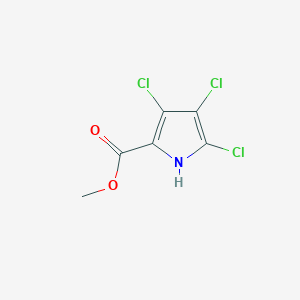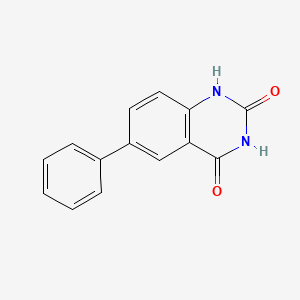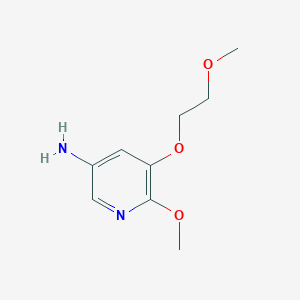
6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine is a chemical compound with the molecular formula C8H12N2O3. It is a derivative of pyridine, characterized by the presence of methoxy and methoxyethoxy groups attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine typically involves the reaction of 6-methoxy-3-pyridinamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyridine derivatives .
Scientific Research Applications
6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and methoxyethoxy groups can enhance the compound’s binding affinity and specificity for its targets. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3-pyridinamine: Lacks the methoxyethoxy group, which may affect its solubility and reactivity.
5-(2-Methoxyethoxy)-3-pyridinamine: Lacks the methoxy group, which can influence its binding properties and biological activity.
6-Methoxy-5-methylpyridin-3-amine: Contains a methyl group instead of a methoxyethoxy group, leading to different chemical and physical properties.
Uniqueness
6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine is unique due to the presence of both methoxy and methoxyethoxy groups, which can enhance its solubility, reactivity, and binding affinity in various applications. This combination of functional groups makes it a versatile compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-methoxy-5-(2-methoxyethoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2O3/c1-12-3-4-14-8-5-7(10)6-11-9(8)13-2/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
VYQVWFFEYKESFN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(N=CC(=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





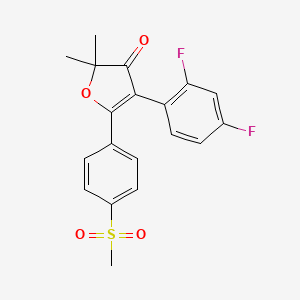
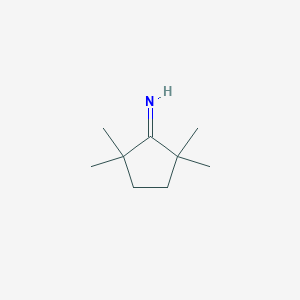

![2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13981388.png)
